![molecular formula C20H15Cl2NO3 B4537631 N-(3-acetylphenyl)-5-(3,4-dichlorophenyl)-2-methyl-3-furamide](/img/structure/B4537631.png)
N-(3-acetylphenyl)-5-(3,4-dichlorophenyl)-2-methyl-3-furamide
Description
Synthesis Analysis
- The synthesis of related compounds involves complex chemical processes, often involving palladium-catalyzed cyclization or other methods to achieve the desired molecular structure. For instance, a similar compound, 5-methylfuro[3,2-c]quinolin-4(5H)-one, was synthesized using palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide, optimizing yield through the variation of catalysts and solvents (Lindahl et al., 2006).
Molecular Structure Analysis
- The molecular structure of similar compounds has been analyzed through various techniques, including crystallography and NMR spectroscopy. For example, a structurally similar compound, N-(methyl 3,4,6-tri-O-acetyl-alpha, and beta-D-glucopyranosid-2-yl)-oxamide derivative, was analyzed using X-ray diffraction, revealing unique aspects of its molecular conformation and bonding (Temeriusz et al., 2001).
Chemical Reactions and Properties
- Chemical reactions involving furamide derivatives are often complex and can be influenced by various substituents. For instance, a study on substituted 2,5-bis(4-guanylphenyl)furans demonstrated how different substituents affect the compound's reactivity and binding properties (Das & Boykin, 1977).
Physical Properties Analysis
- The physical properties of furamide derivatives, such as melting points and solubility, are crucial for their practical applications. For example, the synthesis and characterization of aromatic polyamides with N,N′-Di(4-n-alkylphenyl)benzodiimide units on the main chain revealed important aspects of their thermal stability and solubility (Choi & Jung, 2004).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, play a significant role in the potential applications of these compounds. In a related study, the synthesis and characterization of Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes revealed insights into their antimicrobial activity, showcasing the diversity in chemical behavior based on structural modifications (Arora et al., 2013).
properties
IUPAC Name |
N-(3-acetylphenyl)-5-(3,4-dichlorophenyl)-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO3/c1-11(24)13-4-3-5-15(8-13)23-20(25)16-10-19(26-12(16)2)14-6-7-17(21)18(22)9-14/h3-10H,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUUKKRDLFQIFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC(=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-5-(3,4-dichlorophenyl)-2-methylfuran-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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